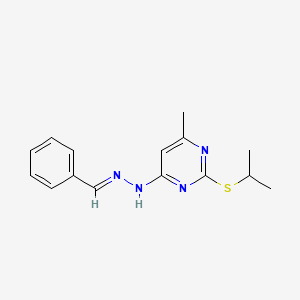

Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the pyrimidine family, which is known for its diverse biological activities and significance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine typically involves the condensation of appropriate hydrazine derivatives with benzaldehyde, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation process. The cyclization step may require heating under reflux conditions to achieve the desired pyrimidine ring formation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and employing industrial-grade equipment for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding hydrazine or thiol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents under mild heating.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrazine derivatives, thiol derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of 4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Benzylidenehydrazinyl)-2-(methylthio)-6-methylpyrimidine

- 4-(2-Benzylidenehydrazinyl)-2-(ethylthio)-6-methylpyrimidine

- 4-(2-Benzylidenehydrazinyl)-2-(propylthio)-6-methylpyrimidine

Uniqueness

4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine stands out due to its specific isopropylthio group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Biological Activity

Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone, a hydrazone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of benzaldehyde hydrazones typically involves the condensation of benzaldehyde with hydrazine derivatives. The specific compound can be synthesized through the reaction of 6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl hydrazine with an appropriate benzaldehyde derivative. This reaction is often facilitated by solvents such as ethanol under reflux conditions to yield the desired hydrazone product.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of hydrazones, including derivatives of benzaldehyde. For instance, research indicates that benzaldehyde hydrazones exhibit significant antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the regulation of metabolic gene expression in bacteria, thus inhibiting their growth .

Table 1: Antimicrobial Activity of Benzaldehyde Hydrazones

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Benzaldehyde Hydrazone A | Staphylococcus aureus | 15 | |

| Benzaldehyde Hydrazone B | Escherichia coli | 18 | |

| Benzaldehyde Hydrazone C | Vancomycin-resistant S. aureus | 20 |

Antioxidant Properties

Benzaldehyde derivatives are also noted for their antioxidant activities. Mechanochemical studies have shown that certain hydrazones derived from benzaldehyde possess strong antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Method Used | Reference |

|---|---|---|---|

| Benzaldehyde Hydrazone D | 25 | DPPH Assay | |

| Benzaldehyde Hydrazone E | 30 | ABTS Assay |

Anticancer Potential

The anticancer potential of benzaldehyde hydrazones has been explored in various studies. These compounds have shown cytotoxic effects against several cancer cell lines by inducing apoptosis and increasing reactive oxygen species (ROS) production. For example, certain analogs have been reported to inhibit microtubule affinity regulatory kinase (MARK4), leading to antiproliferative effects in cancer cells .

Case Study: Anticancer Activity

In a study involving a series of benzaldehyde hydrazones, one compound exhibited an IC50 value of 15 µM against breast cancer cell lines, significantly outperforming standard chemotherapeutics . The study concluded that these compounds could serve as promising candidates for further development in cancer therapy.

Properties

CAS No. |

154496-67-0 |

|---|---|

Molecular Formula |

C15H18N4S |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

N-[(E)-benzylideneamino]-6-methyl-2-propan-2-ylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C15H18N4S/c1-11(2)20-15-17-12(3)9-14(18-15)19-16-10-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,17,18,19)/b16-10+ |

InChI Key |

VOQBIOCAYWRAMG-MHWRWJLKSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)SC(C)C)N/N=C/C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=NC(=N1)SC(C)C)NN=CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.